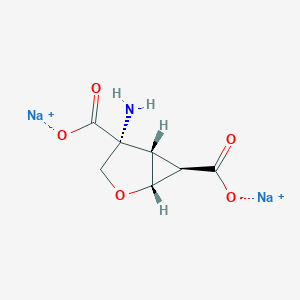

c-Di-GMP sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Endogenous STING and DDX41 agonist; mediates DDX41-STING interaction. Activates STING-dependent IFN-β production in mouse and human cells. Also induces an antitumor response in a lung B16-10 melanoma mouse model, when administered intravenously within YSKO5-liposomes.

Aplicaciones Científicas De Investigación

Chemical Behavior in Solutions

Bis(3'-5')diguanylic acid (c-di-GMP) displays unique behaviors in various solvents. In aprotic organic solvents like DMSO, c-di-GMP exists as a monomer. However, in water and low-concentration aqueous solutions of salts such as sodium chloride and ammonium acetate, it forms multiple aggregates. These aggregates converge to a single compound in higher concentrations of these solutions, illustrating its dynamic chemical behavior (Hyodo et al., 2005).

Universal Bacterial Second Messenger

c-di-GMP is a significant bacterial second messenger. It regulates various processes like biofilm formation, motility, virulence, cell cycle, and differentiation. It's integral in lifestyle changes of bacteria, like transitioning from motile to sessile states, and holds potential for controlling biofilm formation in medical and industrial contexts (Römling et al., 2013).

Production for Biological Studies

Enzymatic production of c-di-GMP is feasible for large-scale studies of bacterial signaling pathways and phenotypes controlled by this molecule. It also presents as a potential vaccine adjuvant. The structure of diguanylate cyclase from Thermotoga maritima has been studied for insights into c-di-GMP production (Deepthi et al., 2014).

Regulation of Bacterial Pathogenesis

c-di-GMP plays a crucial role in regulating complex physiological processes in bacteria, including biofilm formation, motility, and virulence gene expression. Understanding its biosynthesis, hydrolysis, and regulatory mechanisms provides insights into bacterial pathogenesis (Tamayo et al., 2007).

Structural and Mechanistic Insights

The study of c-di-GMP signaling includes insights into the structural and functional properties of proteins involved in its synthesis and degradation. This knowledge is crucial for understanding how c-di-GMP controls downstream biological processes and achieves signaling specificity (Schirmer & Jenal, 2009).

Immunostimulatory Properties

c-di-GMP has been shown to have antimicrobial and antipathogenic activity in vivo, reducing bacterial colonization by biofilm-forming strains. This suggests its potential as a novel drug platform for infection prevention and treatment, and as an immunomodulator or vaccine adjuvant (Brouillette et al., 2005; Karaolis et al., 2007).

Vaccine Adjuvant Potential

The immunostimulatory and immunomodulatory properties of c-di-GMP, alongside its recognition as a bacterial molecule by mammalian immune systems, underline its potential as a vaccine adjuvant for systemic and mucosal vaccination (Chen et al., 2010).

Propiedades

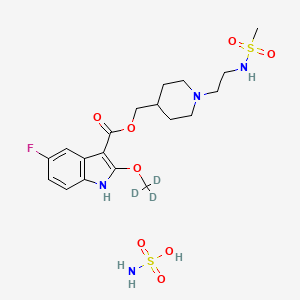

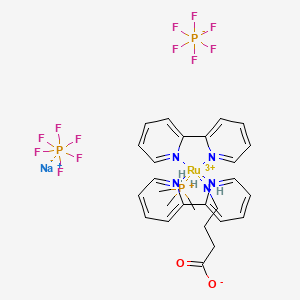

Fórmula molecular |

C20H22N10Na2O14P2 |

|---|---|

Peso molecular |

734.37 |

Nombre IUPAC |

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Sinónimos |

3/',5/'-Cyclic diguanylic acid sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

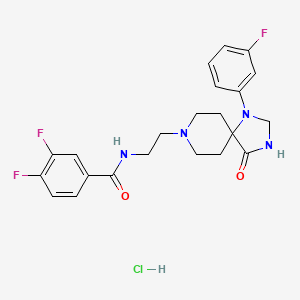

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)

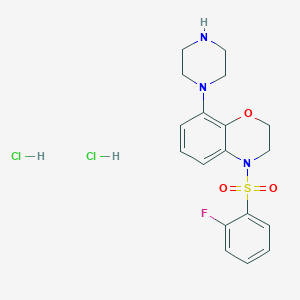

![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)